

# Topic: How 2'-O-Methylguanosine Contributes to Immune Evasion by Self-RNA

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## Compound of Interest

Compound Name: 2'-O-Methylguanosine

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**Abstract:** The innate immune system has evolved sophisticated mechanisms to distinguish self from non-self nucleic acids, preventing autoimmune reactions while maintaining robust antiviral defenses. A key element in this discrimination process is the post-transcriptional modification of RNA. 2'-O-methylation (Nm), particularly of guanosine, serves as a molecular signature of "self," effectively preventing the activation of several key innate immune sensors. This modification allows host RNA to evade detection by cytosolic RIG-I-like receptors (RLRs) such as RIG-I and MDA5, and endosomal Toll-like receptors (TLRs) like TLR7 and TLR8. This technical guide provides an in-depth examination of the molecular mechanisms by which **2'-O-methylguanosine** and other 2'-O-methylations facilitate immune evasion, presents quantitative data on receptor interactions, details relevant experimental protocols, and illustrates the key signaling pathways involved.

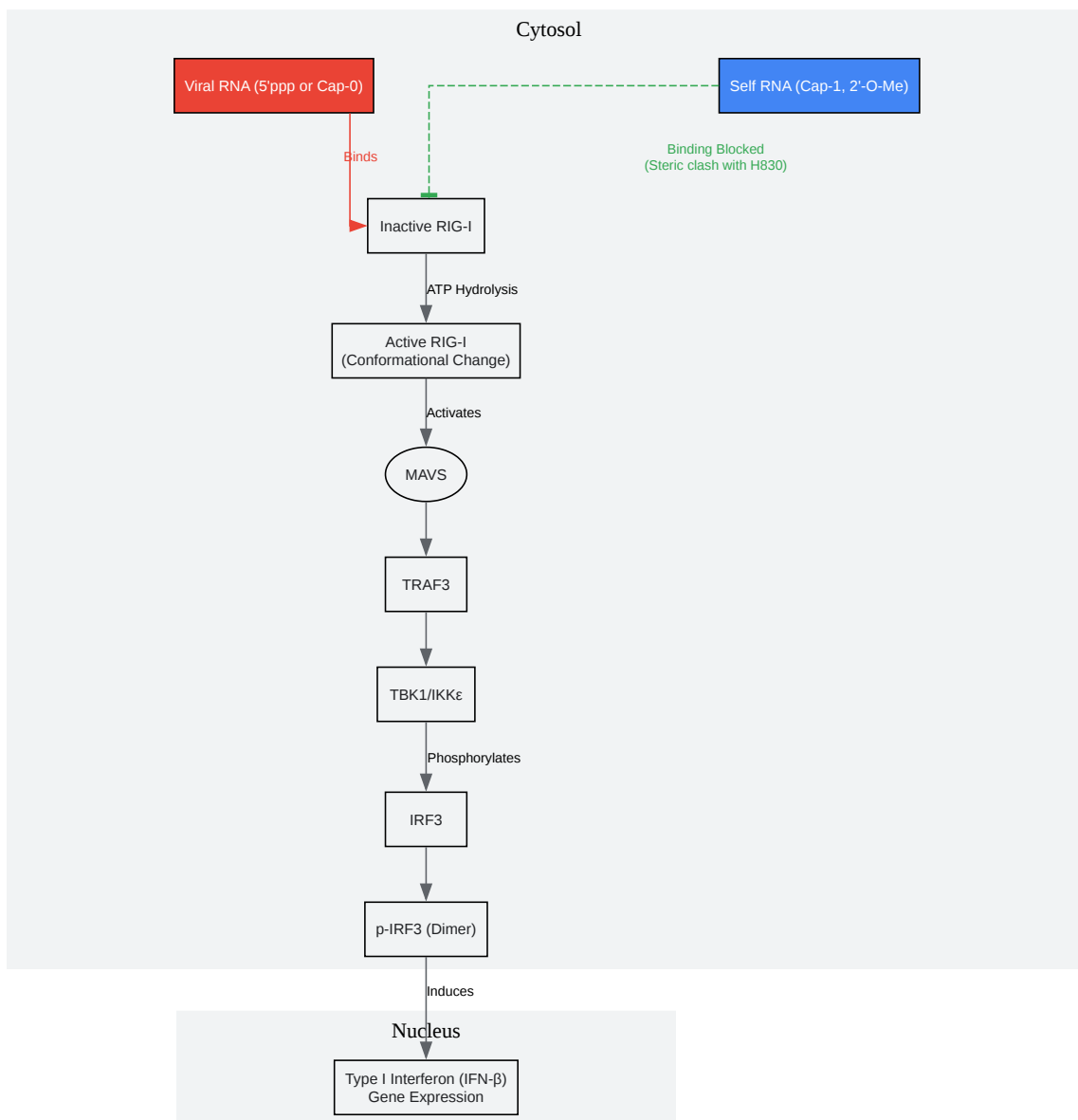
## Mechanisms of Immune Evasion by 2'-O-Methylation

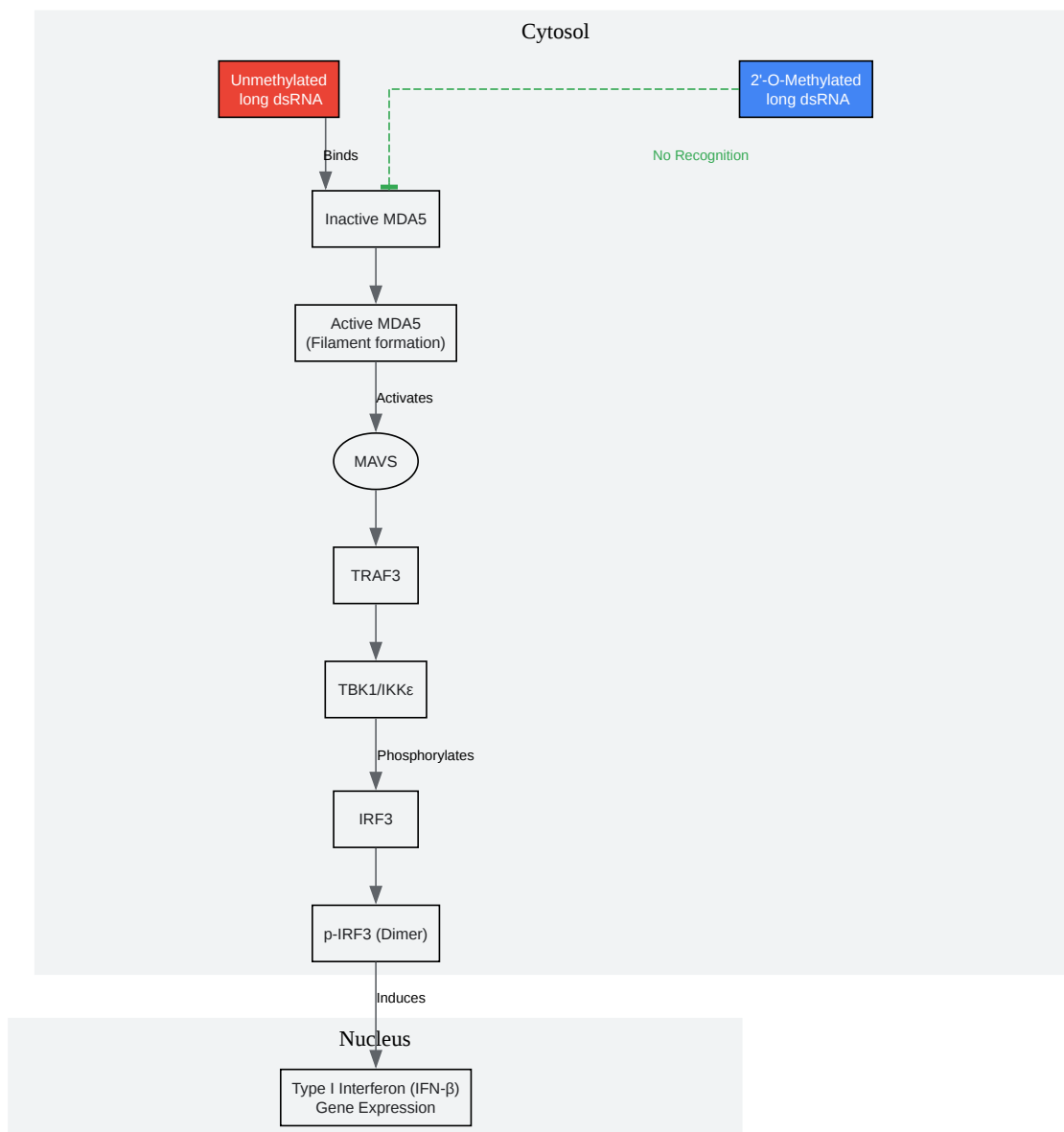
The presence of a methyl group at the 2' hydroxyl position of the ribose sugar on a nucleotide, known as 2'-O-methylation, is a critical modification found in the mRNA and tRNA of higher eukaryotes.[1][2][3] This modification acts as a crucial checkpoint for the innate immune system, preventing the misrecognition of self-RNA as foreign or dangerous. The evasion mechanism operates through direct interference with the binding and activation of several pattern recognition receptors (PRRs).

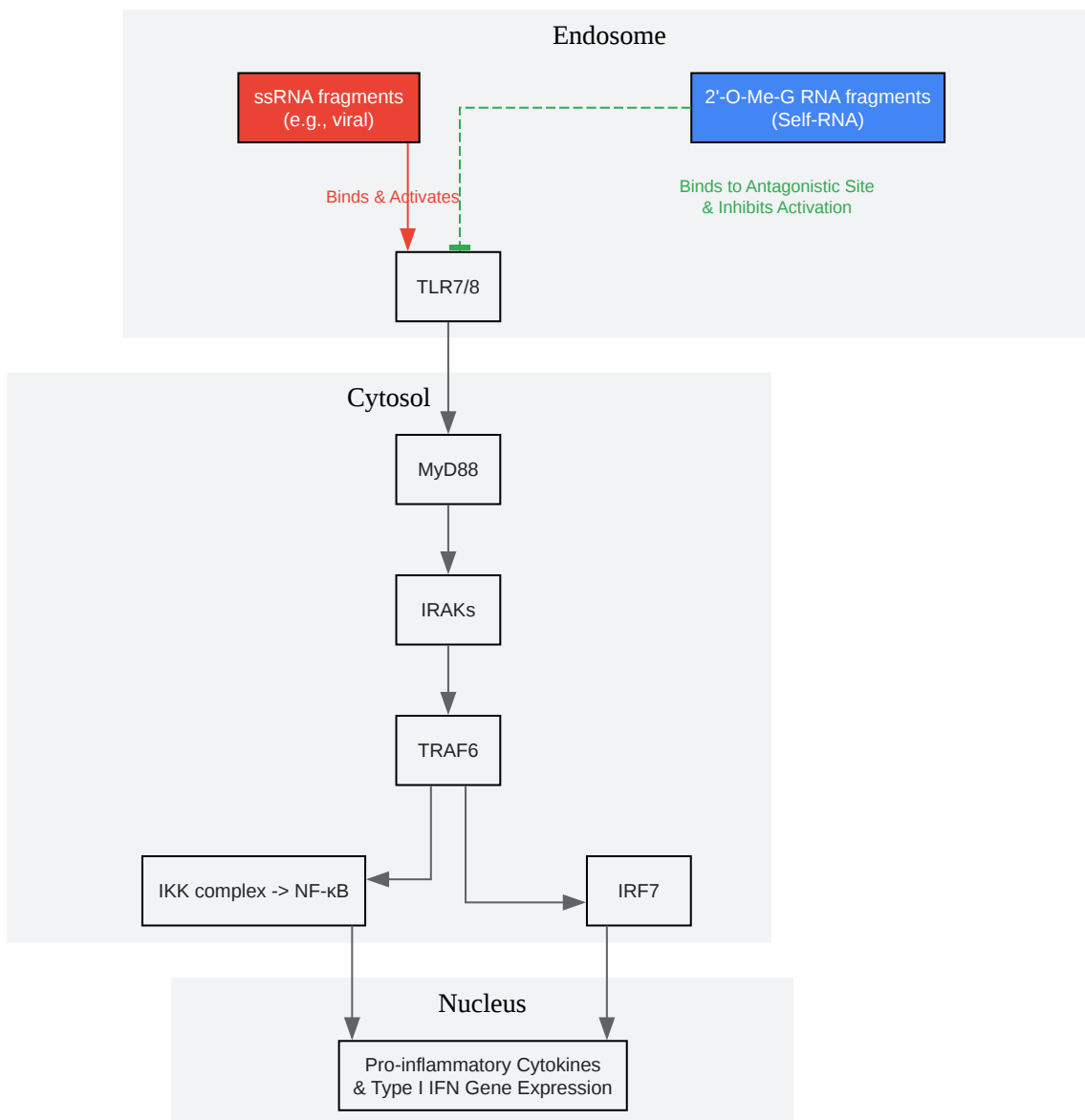
## Evasion of RIG-I Sensing

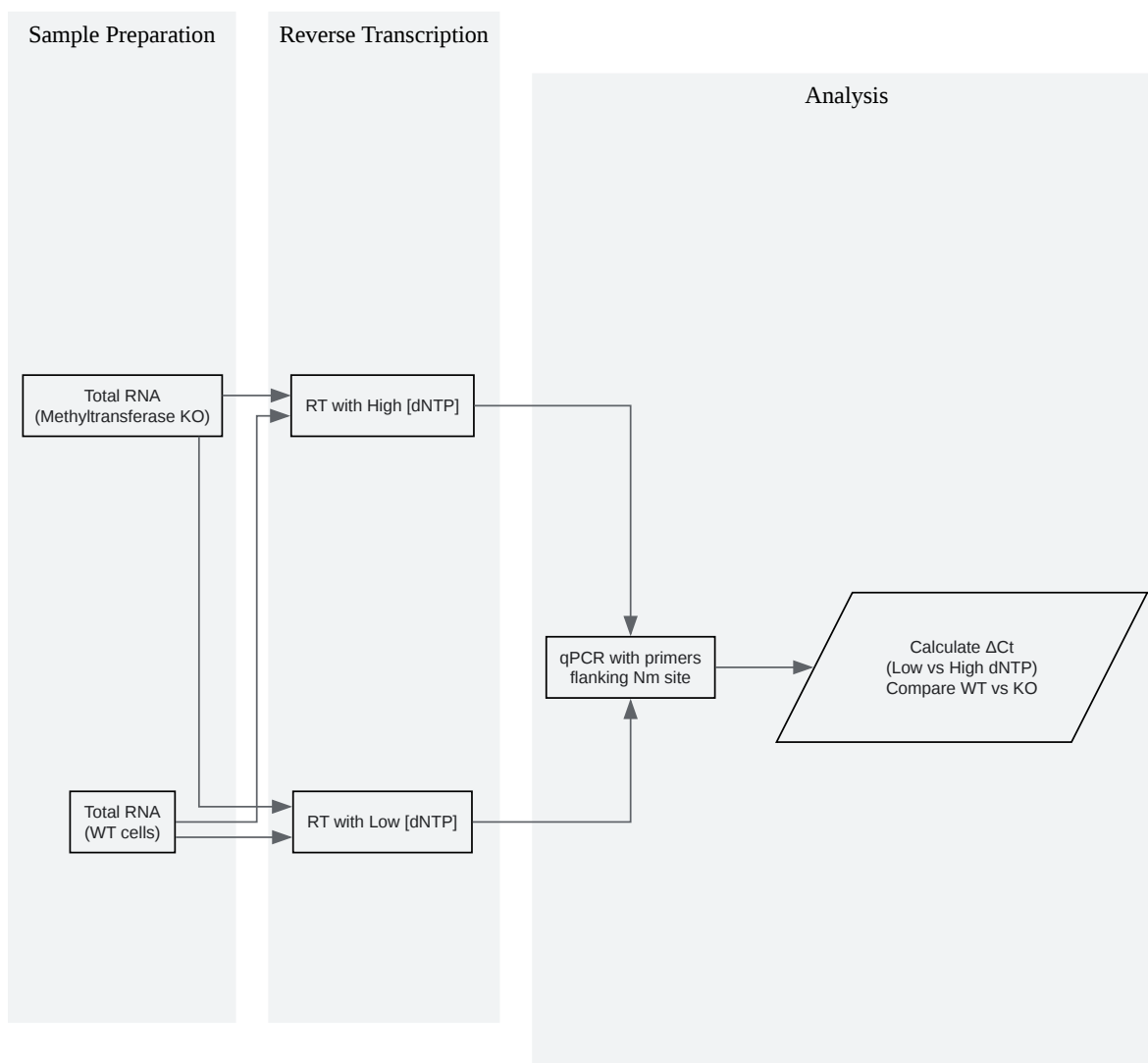
Retinoic Acid Inducible Gene-I (RIG-I) is a primary cytosolic sensor for viral RNA, recognizing double-stranded RNA (dsRNA) bearing a 5'-triphosphate (5'ppp).[2][4] Host mRNAs are protected from RIG-I recognition by a 5' cap structure. This cap can be a simple 7-methylguanosine (m7G), known as Cap-0, or it can have additional 2'-O-methylation on the first nucleotide (Cap-1) and second nucleotide (Cap-2).[2][5]

While RIG-I can bind to and be activated by Cap-0 dsRNA with an affinity similar to that of 5'ppp dsRNA, the presence of a 2'-O-methyl group (Cap-1) abrogates this activation.[2][6] Structural studies have revealed that the 2'-O-methyl group on the first nucleotide of a Cap-1 RNA sterically clashes with the Histidine 830 (H830) residue within the RIG-I RNA-binding domain.[2][6] This clash prevents the stable binding required for RIG-I's conformational change and subsequent activation of its ATPase activity and downstream signaling.[2][6][7] The synergy between the m7G cap and 2'-O-methylation dramatically weakens the RNA's affinity for RIG-I.[6] A single mutation in this critical sensor residue (H830A) is sufficient to restore high-affinity binding and signaling activity in response to 2'-O-methylated dsRNAs.[6][8]









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